
2-(2-Bromoethyl)-1,3-dioxolane
説明
Synthesis Analysis
The synthesis of 2-(2-Bromoethyl)-1,3-dioxolane involves several steps, starting from basic reagents such as 4-hydroxy-2-butanone and ethylene glycol. A notable method includes the use of a weak acid catalyst and ethyl acetate as the reaction solvent, leading to the formation of 2-methyl-1,3-dioxolane-2-ethanol, which upon bromination with dibromotriphenylphosphorane yields 2-(2-Bromoethyl)-2-methyl-1,3-dioxolane with a significant isolated yield (Petroski, 2002).
科学的研究の応用
It is used in the synthesis of ketomethylene analogues of peptides (Johnson & Miller, 2009).
The compound finds application in radical vinylation of dioxolanes and N-acylpyrrolidines (Kippo et al., 2014).
Chiral 2-(2-bromobenzyl)-1,3-dioxolanes can control diastereoselectivity during the addition of aryllithium intermediates to acylimines, potentially leading to dihydroisoquinoline (Wünsch & Nerdinger, 1998).
In a study, it was shown to precipitate magnesium bromide and vinylethynylmagnesium bromide, revealing the structure of the Iotsich complex (Trofimov et al., 1966).
Its efficient preparation from 4-hydroxy-2-butanone and ethylene glycol makes it useful for scientific research (Petroski, 2002).
The synthesized 1,3-dioxolane-4,5-bis(bromomethyl)-2-phenyl has potential applications in research (Xiao-qiang, 2009).
The dioxolane mixture from 2,3-Butanediol has potential applications as a sustainable gasoline blending component, diesel oxygenate, and industrial solvent (Harvey et al., 2016).
1,3-dioxolane-terminated liquid crystals significantly increase positive dielectric anisotropy and birefringence, leading to lower threshold voltage, wider nematic range, and higher birefringence in a mixture (Chen et al., 2015).
Acycloguanosine, a potent antiviral agent, can be synthesized from 2-(2-Bromoethyl)-1,3-dioxolane (Robins & Hatfield, 1982).
The reaction of 2-ethyl-1,3-dioxolane with ethylmagnesium bromide proceeds via a transition state with oxocarbonium ion character, with reaction rates decreasing with increasing basicity of the complexing ethers (Westera et al., 1974).
将来の方向性
特性
IUPAC Name |
2-(2-bromoethyl)-1,3-dioxolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BrO2/c6-2-1-5-7-3-4-8-5/h5H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGZQLTVZPOGLCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40172058 | |
| Record name | 2-(2-Bromoethyl)-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40172058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Bromoethyl)-1,3-dioxolane | |
CAS RN |
18742-02-4 | |
| Record name | 2-(2-Bromoethyl)-1,3-dioxolane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18742-02-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-Bromoethyl)-1,3-dioxolane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018742024 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(2-Bromoethyl)-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40172058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-bromoethyl)-1,3-dioxolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.667 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(2-BROMOETHYL)-1,3-DIOXOLANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4SY9FQ278P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are some common synthetic applications of 2-(2-Bromoethyl)-1,3-dioxolane?
A: 2-(2-Bromoethyl)-1,3-dioxolane serves as a versatile precursor for various compounds. It readily undergoes Grignard reactions, allowing for the introduction of a protected aldehyde equivalent into molecules. For example, researchers utilized this strategy to synthesize ketomethylene analogues of peptides like Z-Pro-Leu-Gly-OH and Leu-Gly-Val-Phe-OCH3. []
Q2: How can the dioxolane group in 2-(2-Bromoethyl)-1,3-dioxolane be further functionalized?
A: The dioxolane group in 2-(2-Bromoethyl)-1,3-dioxolane can be readily converted to other functional groups. For instance, it can be deprotected under acidic conditions to reveal the corresponding aldehyde. [, ] This allows for further transformations like Wittig reactions to introduce alkenyl groups. []
Q3: Are there any specific examples of reactions where the stereochemistry of products derived from 2-(2-Bromoethyl)-1,3-dioxolane is important?
A: Yes, stereoselectivity is observed in reactions involving derivatives of 2-(2-Bromoethyl)-1,3-dioxolane. For example, Diels-Alder reactions using a diene derived from 2-(2-Bromoethyl)-1,3-dioxolane and maleic anhydride yield the cycloadduct with high stereoselectivity. [, ]
Q4: Can 2-(2-Bromoethyl)-1,3-dioxolane participate in cross-coupling reactions?
A: Yes, 2-(2-Bromoethyl)-1,3-dioxolane can be converted to its corresponding organotrifluoroborate salt, which is a competent reagent in Suzuki-Miyaura cross-coupling reactions. This allows for the introduction of the dioxolanylethyl moiety onto a variety of aryl and heteroaryl chlorides. []
Q5: Beyond the examples given, are there other synthetic applications of 2-(2-Bromoethyl)-1,3-dioxolane?
A: Yes, researchers have utilized 2-(2-Bromoethyl)-1,3-dioxolane in the preparation of macrocycles possessing pendant arms. [] These macrocycles hold potential as ligands for lanthanide ions, which are crucial in developing MRI contrast agents.
Q6: Has 2-(2-Bromoethyl)-1,3-dioxolane been used in the synthesis of any compounds with potential biological activity?
A: While not directly mentioned in the abstracts, the synthesis of an antitumor compound, 2- (1-hydroxy-2,5-cyclohexadiene-4-one) -pyran-4-one, utilizes 2-(2-Bromoethyl)-1,3-dioxolane as a starting material. This compound demonstrates promising activity against various cancer cell lines. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




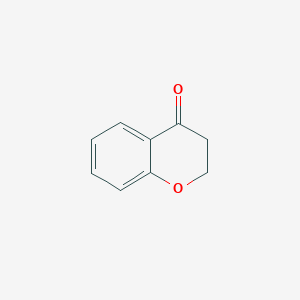
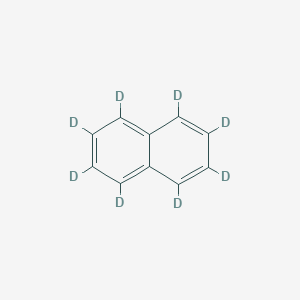
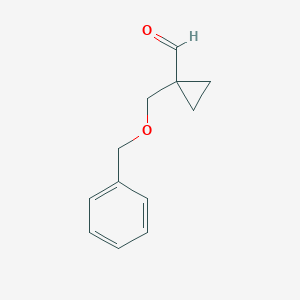

![4'-Formyl-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B43046.png)
![4'-(Tribromomethyl)-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B43047.png)
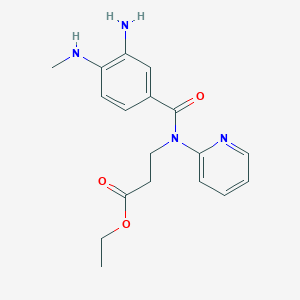


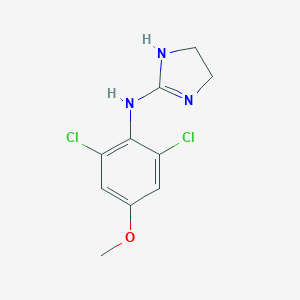
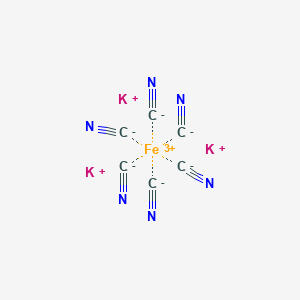
![4-(5-Nitro-1H-benzo[d]imidazol-2-yl)thiazole](/img/structure/B43074.png)
